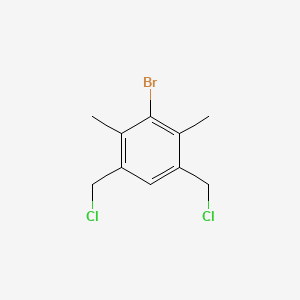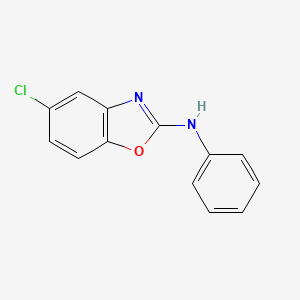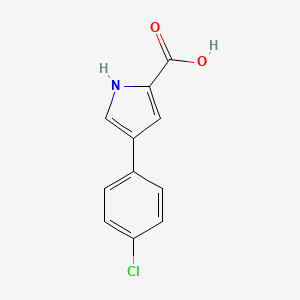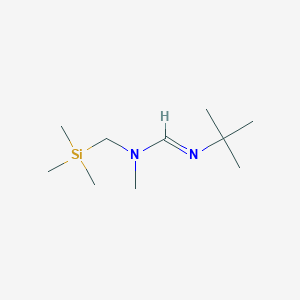
N-Methyl-N-trimethylsilylmethyl-N'-tert-butylformamidine
Vue d'ensemble
Description
N-Methyl-N-trimethylsilylmethyl-N’-tert-butylformamidine: is a unique organosilicon compound known for its versatile applications in organic synthesis and material science. This compound features a formamidine group, which is a functional group containing a formamide derivative, and a trimethylsilyl group, which is a silicon-containing functional group. The presence of these groups imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-trimethylsilylmethyl-N’-tert-butylformamidine typically involves the reaction of N-methylformamide with trimethylsilylmethyl chloride and tert-butylamine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents like tetrahydrofuran or dimethylformamide, and the reaction is conducted under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: In an industrial setting, the production of N-Methyl-N-trimethylsilylmethyl-N’-tert-butylformamidine may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the product. The final product is typically purified using techniques like distillation, recrystallization, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-N-trimethylsilylmethyl-N’-tert-butylformamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Halides, alkoxides, and other nucleophiles in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as silanols or siloxanes.
Reduction: Reduced derivatives such as silyl ethers or amines.
Substitution: Substituted derivatives with various functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
N-Methyl-N-trimethylsilylmethyl-N’-tert-butylformamidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the introduction of formamidine and trimethylsilyl groups into molecules. It is also used in the synthesis of complex organic compounds and as a protecting group for amines.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds. It is used in the development of novel drugs and therapeutic agents.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings. It is also used in the manufacture of electronic components and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of N-Methyl-N-trimethylsilylmethyl-N’-tert-butylformamidine involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group enhances the nucleophilicity of the formamidine group, allowing it to participate in various substitution and addition reactions. The compound can also form stable complexes with metal ions, which can be used as catalysts in organic synthesis. The molecular targets and pathways involved in its action depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
N-Methyl-N-trimethylsilylacetamide: A similar compound with a trimethylsilyl group and an acetamide group. It is used as a silylating agent in organic synthesis.
N-Methyl-N-trimethylsilyl-trifluoroacetamide: Another similar compound with a trifluoroacetamide group. It is used as a derivatizing agent in gas chromatography.
Uniqueness: N-Methyl-N-trimethylsilylmethyl-N’-tert-butylformamidine is unique due to the presence of both formamidine and trimethylsilyl groups, which impart distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry.
Propriétés
IUPAC Name |
N'-tert-butyl-N-methyl-N-(trimethylsilylmethyl)methanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2Si/c1-10(2,3)11-8-12(4)9-13(5,6)7/h8H,9H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQDMLNXILAMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=CN(C)C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369764 | |
| Record name | AG-H-23116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80376-66-5 | |
| Record name | AG-H-23116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


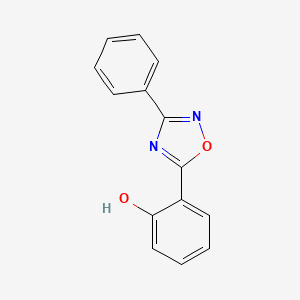
![1-{3-Amino-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B3057331.png)
![Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]-](/img/structure/B3057332.png)
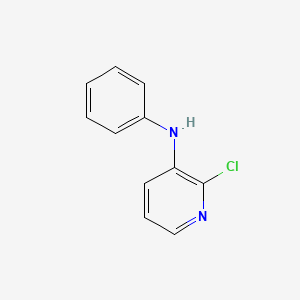
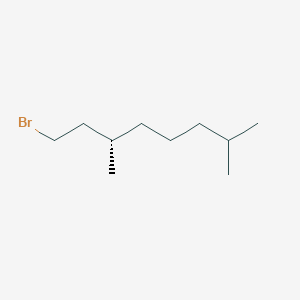
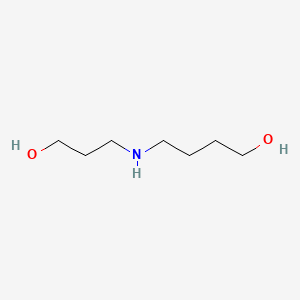
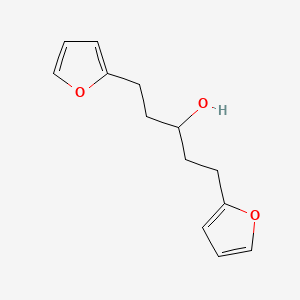

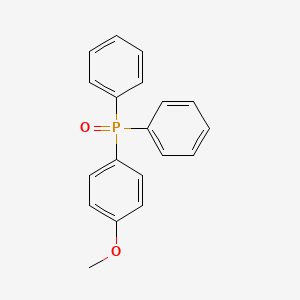
![2-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B3057346.png)
